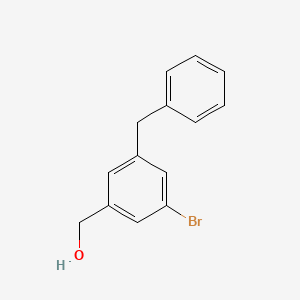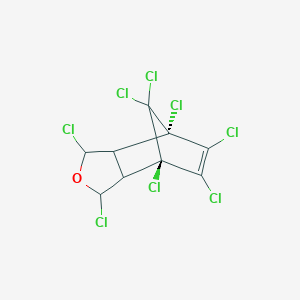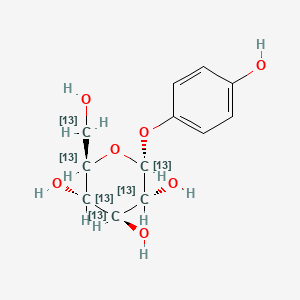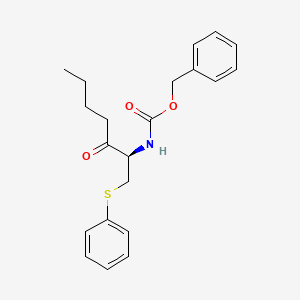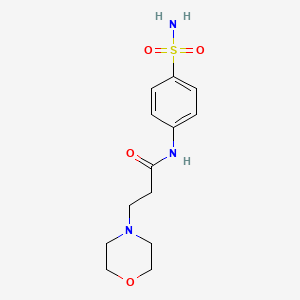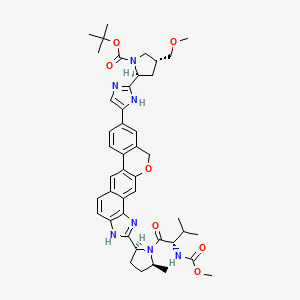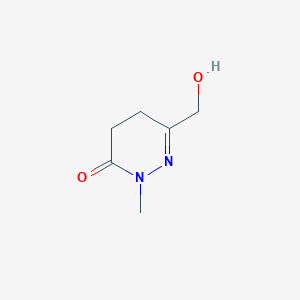
2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiletamine-d5 Hydrochloride is a deuterated form of tiletamine hydrochloride, a dissociative anesthetic agent. It is chemically similar to ketamine and is classified as an NMDA receptor antagonist. Tiletamine-d5 Hydrochloride is primarily used in veterinary medicine as an anesthetic and tranquilizer, often in combination with zolazepam to minimize muscle hypertonicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tiletamine-d5 Hydrochloride involves the incorporation of deuterium atoms into the tiletamine molecule. The general synthetic route includes the following steps:
Formation of the cyclohexanone ring: The starting material, 2-thiophenylcyclohexanone, undergoes a series of reactions to form the cyclohexanone ring.
Introduction of the ethylamino group: The ethylamino group is introduced through a nucleophilic substitution reaction.
Deuteration: The final step involves the incorporation of deuterium atoms to form Tiletamine-d5.
Industrial Production Methods: Industrial production of Tiletamine-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Tiletamine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Tiletamine-d5 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in studies involving NMDA receptor antagonists to understand their effects on biological systems.
Medicine: Investigated for its potential use as an anesthetic and its effects on the central nervous system.
Industry: Utilized in the development of new anesthetic agents and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
Tiletamine-d5 Hydrochloride exerts its effects by acting as an NMDA receptor antagonist. It binds to the NMDA receptor, blocking the action of glutamate, an excitatory neurotransmitter. This inhibition results in a dissociative anesthetic effect, characterized by analgesia, amnesia, and catalepsy. The molecular targets include the NMDA receptor and associated signaling pathways.
Comparison with Similar Compounds
Tiletamine-d5 Hydrochloride is similar to other dissociative anesthetics such as:
Ketamine: Both compounds are NMDA receptor antagonists and produce similar anesthetic effects. tiletamine is more potent and has a longer duration of action.
Phencyclidine (PCP): Like tiletamine, PCP is an NMDA receptor antagonist, but it has a higher potential for abuse and more severe side effects.
Methoxetamine (MXE): Another NMDA receptor antagonist with similar effects, but with a different pharmacokinetic profile.
Tiletamine-d5 Hydrochloride is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound in biological systems.
Properties
Molecular Formula |
C12H18ClNOS |
|---|---|
Molecular Weight |
264.83 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D3,2D2; |
InChI Key |
ZUYKJZQOPXDNOK-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1(CCCCC1=O)C2=CC=CS2.Cl |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


